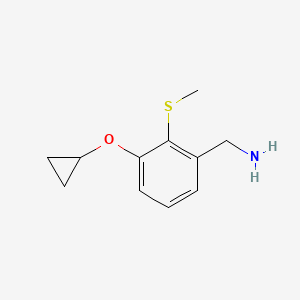
(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine is an organic compound with the molecular formula C11H15NOS It is characterized by the presence of a cyclopropoxy group, a methylthio group, and a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a phenolic compound under basic conditions.
Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.
Formation of the Phenylmethanamine Structure:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclopropoxy-5-(methylthio)phenyl)methanamine
- (2-Cyclopropoxy-5-(methylthio)phenyl)methanamine
- (3-(Methoxymethyl)phenyl)methanamine
Uniqueness
(3-Cyclopropoxy-2-(methylthio)phenyl)methanamine is unique due to the specific positioning of the cyclopropoxy and methylthio groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(3-cyclopropyloxy-2-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C11H15NOS/c1-14-11-8(7-12)3-2-4-10(11)13-9-5-6-9/h2-4,9H,5-7,12H2,1H3 |
InChI Key |
URLSUYBFMIENGL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















